

# An In-depth Technical Guide to 1-(2-Pyridyl)piperazine Monohydrochloride

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## Compound of Interest

Compound Name: 1-(2-Pyridyl)piperazine  
Monohydrochloride

Cat. No.: B144163

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## Abstract

This technical guide provides a comprehensive overview of **1-(2-Pyridyl)piperazine Monohydrochloride**, a key chemical intermediate in pharmaceutical development. The document details its physicochemical properties, synthesis, and analytical methodologies. A significant focus is placed on its role as a precursor in the synthesis of clinically important drugs, such as the anxiolytic agent Buspirone, and its interaction with serotonergic pathways. This guide is intended to be a valuable resource for professionals in drug discovery and medicinal chemistry.

## Chemical and Physical Properties

**1-(2-Pyridyl)piperazine Monohydrochloride** is the hydrochloride salt of 1-(2-Pyridyl)piperazine. The presence of the hydrochloride group enhances the compound's stability and solubility in aqueous solutions, which is advantageous for its use in various synthetic applications.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **1-(2-Pyridyl)piperazine Monohydrochloride** and its corresponding free base, 1-(2-Pyridyl)piperazine.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>14</sub> ClN <sub>3</sub>
Molecular Weight	199.68 g/mol
CAS Number	129394-11-2
Appearance	White to off-white crystalline solid
Melting Point	-80 °C
Boiling Point	107 °C at 14 mmHg
Density	1.19 g/mL at 25 °C
Water Solubility	17 g/L at 20 °C <sup>[1]</sup>

Table 1: Physicochemical Properties of **1-(2-Pyridyl)piperazine Monohydrochloride**

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N <sub>3</sub>
Molecular Weight	163.22 g/mol <sup>[2][3][4][5][6]</sup>
CAS Number	34803-66-2 <sup>[2][3][4][5][6]</sup>
Appearance	Clear, colorless to pale yellow liquid
Boiling Point	120-122 °C at 2 mmHg
Density	1.072 g/mL at 25 °C
Solubility	Soluble in Chloroform, Methanol. Greater than 500 g/L in water at 20 °C.
pKa (Basic)	8.9 <sup>[2]</sup>

Table 2: Physicochemical Properties of 1-(2-Pyridyl)piperazine (Free Base)

## Spectral Data

The structural integrity of 1-(2-Pyridyl)piperazine is typically confirmed using various spectroscopic techniques. While the specific spectra for the monohydrochloride are less commonly published, the data for the free base are well-documented and provide the foundational spectral information.

Technique	Key Data Points (for 1-(2-Pyridyl)piperazine)
<sup>1</sup> H NMR (in CDCl <sub>3</sub> )	Assignments include peaks around 8.18, 7.44, 6.62, 6.59, 3.47, and 2.94 ppm, corresponding to the pyridyl and piperazinyll protons[7].
<sup>13</sup> C NMR (in CDCl <sub>3</sub> )	Characteristic peaks are observed for the carbons of the pyridine and piperazine rings[5][8][9][10].
Mass Spectrometry (MS)	The mass of the molecular ion is 163 m/z. Major fragment ions are observed at m/z 121, 95, and 107[2][7].
Infrared (IR) Spectroscopy	Key vibrational bands correspond to N-H, C-H, and C-N stretching and bending modes of the piperazine and pyridine rings[3].

Table 3: Spectral Data for 1-(2-Pyridyl)piperazine

## Experimental Protocols

### Synthesis of 1-(2-Pyridyl)piperazine

A common method for the synthesis of 1-(2-pyridyl)piperazine involves the reaction of 2-bromopyridine with an excess of piperazine. The use of a mild base, such as sodium carbonate, acts as an acid scavenger. To drive the reaction to completion, the water generated can be removed using a Dean-Stark apparatus. Increasing the molar ratio of piperazine can improve the yield of the monosubstituted product and any unreacted piperazine can be recovered and reused[11].

Protocol Outline:

- To a reaction vessel equipped with a stirrer, condenser, and a Dean-Stark trap, add 2-bromopyridine, a molar excess of piperazine, and a suitable solvent (e.g., toluene).
- Add sodium carbonate as a base.
- Heat the mixture to reflux, allowing for the azeotropic removal of water.
- Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
- Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
- The filtrate is then concentrated under reduced pressure.
- The crude product is purified by vacuum distillation or column chromatography to yield 1-(2-pyridyl)piperazine as a clear liquid.

## Preparation of 1-(2-Pyridyl)piperazine Monohydrochloride

The monohydrochloride salt can be prepared by treating the free base with one equivalent of hydrochloric acid in a suitable solvent.

Protocol Outline:

- Dissolve 1-(2-pyridyl)piperazine in a suitable solvent such as ethanol or isopropanol.
- Cool the solution in an ice bath.
- Slowly add one molar equivalent of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., HCl in ethanol) with stirring.
- The hydrochloride salt will precipitate out of the solution.
- The precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity of 1-(2-Pyridyl)piperazine and its derivatives can be assessed using reverse-phase HPLC. For compounds like piperazine that lack a strong chromophore, derivatization may be necessary for UV detection[12][13]. However, the pyridyl group in the target compound allows for direct UV detection.

General HPLC Conditions:

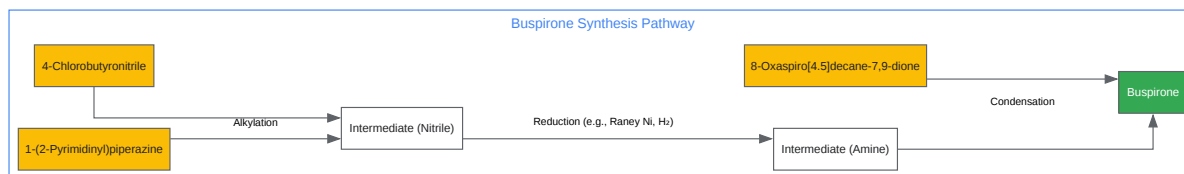
- Column: Octadecylsilane (C18), e.g., 250 x 4.6 mm, 5 µm particle size[14].
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a controlled pH)[14].
- Detection: UV spectrophotometry at a suitable wavelength (e.g., 239 nm)[14].
- Flow Rate: Typically 1.0 mL/min[12].
- Column Temperature: Maintained at a constant temperature, for instance, 35°C[12].

## Role in Drug Development and Signaling Pathways

1-(2-Pyridyl)piperazine is a crucial building block in the synthesis of numerous centrally active pharmaceutical agents, including antidepressants and antipsychotics[15][16]. Its structure is a key pharmacophore that allows for interaction with various neurotransmitter receptors, most notably serotonin (5-HT) and dopamine receptors.

## Synthesis of Buspirone: A Case Study

A prominent application of a related compound, 1-(2-pyrimidinyl)piperazine, is in the synthesis of the anxiolytic drug Buspirone[1][17]. Buspirone is a non-benzodiazepine anxiolytic that acts as a partial agonist at serotonin 5-HT<sub>1a</sub> receptors[1]. The synthesis pathway illustrates the utility of the pyridyl/pyrimidinyl-piperazine scaffold.

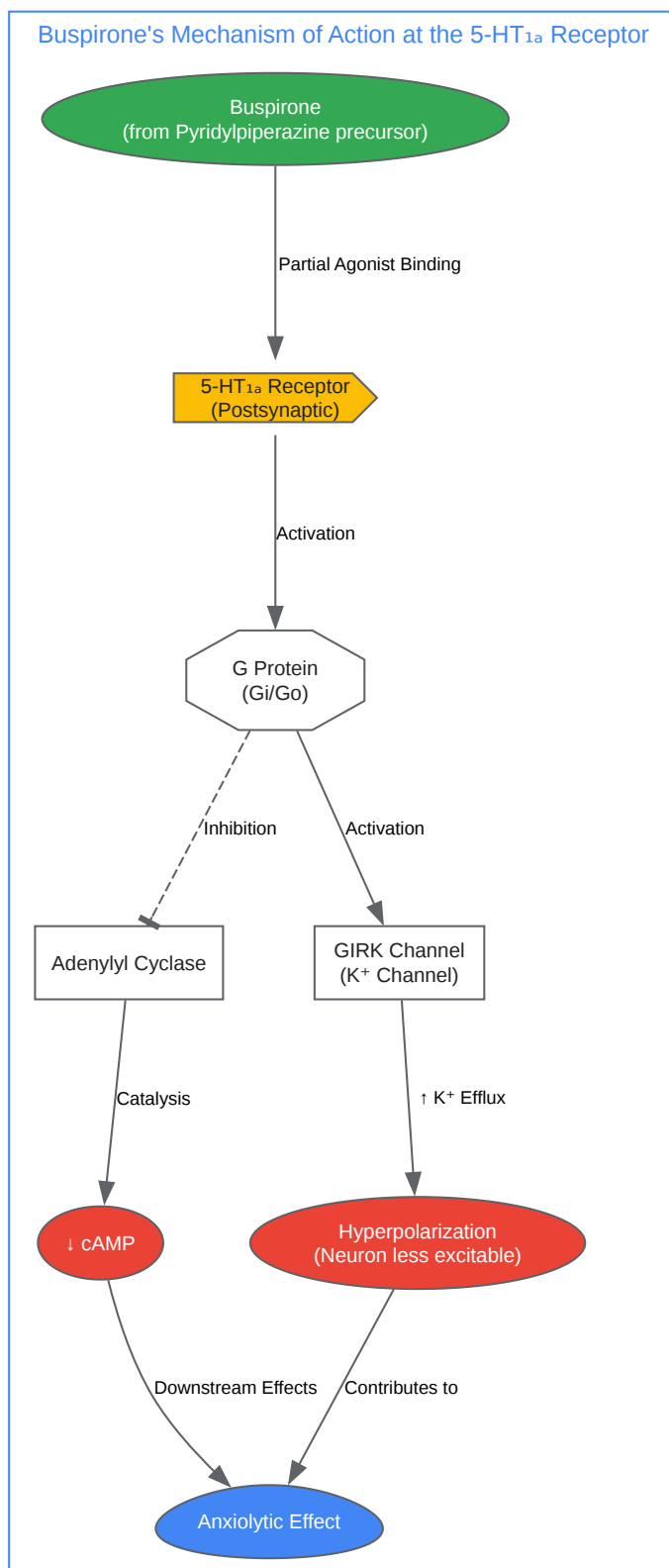


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A simplified workflow for the synthesis of Buspirone.

## Mechanism of Action and Signaling Pathway

Buspirone, synthesized from a pyridylpiperazine analog, exerts its therapeutic effect primarily through its interaction with the serotonin system. It acts as a partial agonist at the 5-HT<sub>1a</sub> receptor. This interaction modulates serotonergic neurotransmission, which is implicated in the pathophysiology of anxiety disorders.



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Signaling pathway of Buspirone at the postsynaptic 5-HT<sub>1a</sub> receptor.

## Conclusion

**1-(2-Pyridyl)piperazine Monohydrochloride** is a compound of significant interest in medicinal chemistry and drug development. Its favorable physicochemical properties and its role as a versatile synthetic intermediate make it a valuable tool for researchers. The successful application of its derivatives in developing CNS-active drugs like Buspirone highlights the importance of the pyridylpiperazine scaffold in modern pharmacology. This guide provides essential technical information to support further research and development in this area.

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